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2'-Deoxyadenosine - 958-09-8

2'-Deoxyadenosine

Catalog Number: EVT-257498
CAS Number: 958-09-8
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2'-Deoxyadenosine, a purine deoxyribonucleoside, plays a crucial role in DNA structure and various cellular processes. It is a structural analog of adenosine, differing by the absence of a hydroxyl group at the 2' position of the ribose sugar. [, ] This seemingly minor difference has significant implications for its biological function and applications in scientific research.

2'-Deoxyadenosine serves as a building block for DNA synthesis and is crucial for maintaining the integrity of the genetic code. [] Additionally, it plays a role in cellular signaling pathways and energy metabolism. [] In scientific research, 2'-deoxyadenosine serves as a valuable tool for studying DNA replication, DNA damage and repair, and cellular signaling pathways. [, ]

Adenosine

Relevance: Adenosine is structurally similar to 2'-deoxyadenosine, differing only in the presence of a hydroxyl group at the 2' position of the ribose sugar in adenosine. [, ] This small structural difference has significant impact on their biological activity. For example, adenosine is a known inhibitor of keratinocyte proliferation, potentially through its effect on cyclic AMP formation, while the role of 2'-deoxyadenosine in this process is less clear. [] Additionally, adenosine is a substrate for adenosine deaminase, which converts it to inosine. This enzymatic pathway is relevant to the pharmacological activity of 2'-deoxycoformycin, a potent inhibitor of adenosine deaminase, which leads to the accumulation of both adenosine and 2'-deoxyadenosine. [, ] This accumulation has been implicated in the therapeutic and toxic effects of 2'-deoxycoformycin. [, ]

Cordycepin (3'-Deoxyadenosine)

Relevance: Similar to 2'-deoxyadenosine, cordycepin is a deoxyadenosine analog, but with the deoxy modification at the 3' position instead of the 2' position. [] Studies on the cytotoxicity of different adenosine analogs, including 2'-deoxyadenosine and cordycepin, have revealed their distinct mechanisms of action. [] While 2'-deoxyadenosine induces G1-phase arrest in T-lymphoblasts, cordycepin causes a cycle-nonspecific block and a reduction in total cellular RNA. [] This difference in cellular response highlights the influence of the position of deoxy modification on the biological activity of these adenosine analogs.

2'-Deoxyadenosine 5'-Triphosphate (dATP)

Relevance: dATP is the triphosphate form of 2'-deoxyadenosine and is essential for DNA replication. [, ] The accumulation of dATP, often in the context of adenosine deaminase inhibition, can contribute to the cytotoxic effects of 2'-deoxyadenosine. [, ] This accumulation disrupts the balance of nucleotide pools and can interfere with DNA synthesis and other cellular processes.

2'-Deoxyguanosine

Relevance: 2'-Deoxyguanosine, a crucial component of DNA, differs from 2'-deoxyadenosine in its nucleobase, with guanine replacing adenine. [] Interestingly, unlike 2'-deoxyadenosine, both 2'-deoxyguanosine and its ribose counterpart, guanosine, are incompatible with the Pd/Cu-mediated direct arylation conditions typically used to synthesize 8-arylated nucleoside derivatives. [] This difference highlights the influence of the nucleobase on the reactivity of these deoxynucleosides under specific reaction conditions.

N6-(2-Aminoethyl)-2'-deoxyadenosine-5'-triphosphate (N6-dATP)

Relevance: N6-dATP serves as a precursor for the synthesis of photoreactive dATP analogs, such as AB-dATP and DB-dATP. [] These analogs are designed for DNA photoaffinity labeling and are structurally related to 2'-deoxyadenosine, with the key difference being the photoreactive group attached to the adenine base.

N6-[4-Azidobenzoyl-(2-aminoethyl)]-2'-deoxyadenosine-5'-triphosphate (AB-dATP)

Relevance: AB-dATP is designed as a photoreactive probe for studying DNA polymerase activity and is structurally analogous to 2'-deoxyadenosine, with the azidobenzoyl group providing photo-crosslinking ability. [] Upon UV irradiation, AB-dATP incorporated into DNA can form covalent bonds with DNA polymerase I, demonstrating its utility in studying DNA-protein interactions. []

N6-[4-[3-(Trifluoromethyl)-diazirin-3-yl]benzoyl-(2-aminoethyl)]-2'-deoxyadenosine-5'-triphosphate (DB-dATP)

Relevance: Similar to AB-dATP, DB-dATP serves as a photoreactive probe for investigating DNA polymerase activity and shares structural similarities with 2'-deoxyadenosine. [] The trifluoromethyl-diazirine group confers photo-crosslinking ability to DB-dATP, allowing it to form covalent bonds with DNA polymerase I upon UV irradiation. [] This photo-crosslinking property enables the study of DNA-protein interactions and is a valuable tool for biochemical research.

1,N6-Etheno-2'-deoxyadenosine

Relevance: This compound is a DNA adduct formed by the reaction of 2'-deoxyadenosine with lipid peroxidation products like 4,5-epoxy-2(E)-decenal and 2,4-decadienal. [, ] It is a fluorescent compound and its formation has been implicated in DNA damage and mutagenesis. [, ]

1,N6-(2-Hydroxy-3-hydroxymethylpropan-1,3-diyl)-2'-deoxyadenosine (Compound 3)

Relevance: This compound is a novel exocyclic DNA adduct formed when 2'-deoxyadenosine reacts with DEB, a carcinogenic metabolite of 1,3-butadiene. [] Its formation is significant because it represents a potentially mispairing lesion at adenine nucleobases and might contribute to the mutagenic effects of DEB. []

1,N6-(1-Hydroxymethyl-2-hydroxypropan-1,3-diyl)-2'-deoxyadenosine (Compound 4)

Relevance: This compound represents another novel exocyclic DNA adduct resulting from the reaction between 2'-deoxyadenosine and DEB. [] Along with Compound 3, it signifies a potentially mispairing lesion at adenine nucleobases and could contribute to DEB's mutagenic properties. []

8-Bromo-2'-deoxyadenosine

Relevance: 8-Bromo-2'-deoxyadenosine serves as a valuable tool for probing the syn glycosidic conformation of 2'-deoxyadenosine within DNA due to its tendency to adopt a syn conformation. [] This preference allows researchers to investigate the structural and functional implications of the syn conformation in DNA.

8-Methoxy-2'-deoxyadenosine (moA)

Relevance: Similar to 8-bromo-2'-deoxyadenosine, moA is used as a probe for investigating the syn glycosidic conformation of 2'-deoxyadenosine within DNA. [] Its incorporation into DNA duplexes can stabilize the duplex if the adenosine in the original sequence prefers the syn conformation. [] This property makes moA a valuable tool for studying the conformational preferences of 2'-deoxyadenosine in DNA and their impact on DNA structure and function.

8-Aza-7-deaza-2'-deoxyadenosine

Relevance: This analog of 2'-deoxyadenosine was used to investigate the role of the N7 atom of adenine in the catalytic activity of 10-23 DNAzyme. [, ] Replacement of 2'-deoxyadenosine with this analog at certain positions within the DNAzyme's catalytic loop affected the cleavage rate, indicating the importance of the N7 atom in the catalytic mechanism. [, ]

7-Deaza-2'-deoxyadenosine (c7dA)

Relevance: c7dA was used, along with 3-deaza-2'-deoxyadenosine (c3dA), to investigate the bending properties of DNA helices containing dA tracts. [] Incorporation of these modified nucleosides into d(AAAAAA) tracts influenced the overall bending of the DNA helix differently, providing insights into the role of specific atoms in adenine for maintaining DNA structure. []

3-Deaza-2'-deoxyadenosine (c3dA)

Relevance: Similar to c7dA, c3dA was employed to explore the bending characteristics of DNA helices containing dA tracts. [] Replacing dA with c3dA in d(AAAAAA) tracts led to a more pronounced decrease in bending compared to c7dA, suggesting the significance of the N3 atom in adenine for DNA helix bending. []

(5'S)-8,5'-Cyclo-2'-deoxyadenosine ((5'S)-cdA)

Relevance: This compound is a significant oxidative DNA lesion that can block DNA and RNA polymerases and is repaired by nucleotide excision repair. [] Accurate measurement of (5'S)-cdA in DNA is crucial for understanding its biological implications. []

Synthesis Analysis

Methods of Synthesis
The synthesis of 2'-deoxyadenosine can be achieved through various methods, including:

  1. Glycosylation Reaction: This method involves the reaction of an appropriate sugar (typically a chlorinated sugar) with adenine. For example, the reaction between N-benzoyladenine and chlorosugar can yield anomeric mixtures of 2'-deoxyadenosine. The glycosylation step can be optimized to favor the formation of the desired anomer (α or β) by adjusting reaction conditions such as temperature and solvent .
  2. Conversion from 2'-Deoxyguanosine: A more specific synthesis route involves converting 2'-deoxyguanosine into 2-chloro-2'-deoxyadenosine via a series of reactions including diazotization and halo-dediazoniation. This method employs protecting groups to facilitate selective reactions, ultimately yielding 2'-deoxyadenosine derivatives in high purity .
  3. Hydrogenation Reactions: In some cases, starting from halogenated derivatives like 8-bromo-2'-deoxyadenosine, hydrogenation can be employed to introduce amino groups, leading to modified forms of 2'-deoxyadenosine .
Molecular Structure Analysis

Structure Details
The molecular structure of 2'-deoxyadenosine consists of:

  • Adenine Base: A purine with a fused double-ring structure.
  • Deoxyribose Sugar: A five-carbon sugar lacking an oxygen atom at the 2' position compared to ribose.

The key features include:

  • Glycosidic Bond: The connection between the adenine base and the deoxyribose sugar occurs through a β-N9-glycosidic bond.
  • Conformational Characteristics: In solid-state analyses, such as X-ray crystallography, conformational studies reveal that the sugar adopts a C2'-endo conformation, which is significant for its biological function in DNA .
Chemical Reactions Analysis

Reactions Involving 2'-Deoxyadenosine
2'-Deoxyadenosine participates in several important chemical reactions:

  1. Phosphorylation Reactions: It can be phosphorylated to form deoxyadenosine triphosphate (dATP), which is essential for DNA synthesis.
  2. Chemical Modifications: Derivatives like 8-amino-2'-deoxyadenosine can be synthesized through bromination followed by azidation and hydrogenation processes . These modifications can affect the stability and reactivity of oligonucleotides.
  3. Base Pairing Interactions: As part of DNA, 2'-deoxyadenosine engages in specific base pairing with thymidine or cytidine during DNA replication and transcription processes.
Mechanism of Action

Mechanism in Biological Systems
In biological contexts, 2'-deoxyadenosine acts primarily as a substrate for DNA polymerases during DNA replication. The mechanism involves:

  1. Incorporation into DNA Strands: During replication, DNA polymerases catalyze the addition of deoxynucleotides to the growing DNA strand using dATP as one of the precursors.
  2. Base Pairing Dynamics: The ability of 2'-deoxyadenosine to form hydrogen bonds with complementary bases ensures accurate replication fidelity.
  3. Role in Cellular Signaling: Beyond its structural role in DNA, it also participates in cellular signaling pathways through its phosphorylated forms (e.g., dATP), influencing various biochemical processes.
Physical and Chemical Properties Analysis

Properties Overview

  • Molecular Weight: Approximately 267.24 g/mol.
  • Solubility: Soluble in water and common organic solvents.
  • Stability: Relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.

The compound exhibits characteristic UV absorbance due to its aromatic base, which is critical for analytical techniques such as high-performance liquid chromatography (HPLC) used in nucleic acid studies .

Applications

Scientific Applications

  1. Biochemical Research: Used extensively in studies involving nucleic acid synthesis and modification.
  2. Pharmaceutical Development: Derivatives like cladribine (a modified form) are utilized in treating certain cancers due to their ability to interfere with DNA synthesis in rapidly dividing cells .
  3. Molecular Biology Techniques: Serves as a fundamental component in techniques such as polymerase chain reaction (PCR), sequencing, and gene cloning.
  4. Diagnostic Tools: Modified forms are being explored for use in diagnostic assays due to their unique properties that enhance detection sensitivity.
Mechanisms of Cellular Toxicity and Selectivity

Biochemical Pathways of 2'-Deoxyadenosine-Induced Apoptosis in Lymphocytes

2'-Deoxyadenosine (dAdo) exerts potent lymphotoxicity through intracellular phosphorylation and subsequent disruption of nucleotide metabolism. In lymphocytes, dAdo is phosphorylated by deoxycytidine kinase (dCK) to form 2'-deoxyadenosine triphosphate (dATP), which accumulates to toxic levels due to the low activity of 5'-nucleotidases in these cells [1] [8]. Elevated dATP disrupts cellular homeostasis through multiple mechanisms:

  • DNA Damage Induction: dATP incorporation into DNA causes single-strand breaks (SSBs), detectable within 4 hours of exposure. This damage activates DNA repair pathways, ultimately leading to apoptosis [1].
  • Apoptotic Pathway Activation: dATP binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome complex. This complex activates caspase-9 and executioner caspase-3, executing programmed cell death [2].
  • Ribonucleotide Reductase Inhibition: dATP allosterically inhibits ribonucleotide reductase (RnR), depleting deoxynucleotide triphosphate (dNTP) pools essential for DNA repair and replication [1] [8].

Table 1: Key Metabolic Events in dAdo-Induced Lymphocyte Apoptosis

Time Post-ExposurePrimary EventDownstream Consequence
4 hoursDNA strand breaks accumulatePARP activation
8 hoursNAD⁺ depletionEnergy metabolism collapse
24 hoursATP pool reductionLoss of membrane integrity
48 hoursCaspase-3 activationChromatin fragmentation

Mitochondrial disruption represents a parallel mechanism, particularly for dAdo analogs like 2-chloro-2'-deoxyadenosine (2CdA). In chronic lymphocytic leukemia (CLL) cells, 2CdA induces cytochrome c and apoptosis-inducing factor (AIF) release from mitochondria, amplifying caspase-independent apoptosis [2].

Role of Adenosine Deaminase (ADA) Inhibition in Metabolic Dysregulation

Adenosine deaminase (ADA) catalyzes the irreversible deamination of dAdo to 2'-deoxyinosine, preventing dATP accumulation. Pharmacological inhibition of ADA (e.g., by deoxycoformycin) mimics severe combined immunodeficiency (SCID) pathology, where genetic ADA deficiency causes lymphotoxicity [1] [8]. Key metabolic consequences include:

  • dATP Pool Expansion: ADA inhibition elevates dAdo half-life, enhancing its phosphorylation and dATP accumulation. In lymphocytes, dATP levels can increase >45-fold compared to controls (34.96 ± 5.98 vs. 0.75 ± 0.16 pmol/μg protein) [1] [7].
  • Methylation Pathway Disruption: dAdo inhibits S-adenosylhomocysteine hydrolase (SAHH), leading to S-adenosylhomocysteine (SAH) accumulation. Elevated SAH feedback-inhibits S-adenosylmethionine (SAM)-dependent methyltransferases, impairing essential methylation reactions in nucleic acids and proteins [5].
  • Cross-Inhibition of Deoxynucleotide Metabolism: 2CdA, while resistant to ADA, directly inhibits ADA-mediated deamination of dAdo by >50% and AMP deamination by 70%. This dual inhibition exacerbates nucleotide pool imbalances [5].

Table 2: Impact of ADA Inhibition on dAdo Metabolism

Metabolic ParameterNormal LymphocytesADA-Inhibited Lymphocytes
dAdo half-lifeMinutesHours
dATP accumulationMinimal45-fold increase
Methylation capacityNormalSeverely impaired
DNA repair efficiencyIntactCompromised

Differential Sensitivity of Neuronal vs. Nonneuronal Cells

The cytotoxicity of dAdo exhibits striking cell-type specificity. Nonneuronal cells (e.g., fibroblasts, glia) undergo rapid apoptosis, while neurons remain resistant even at millimolar concentrations [4] [6]. This selectivity arises from:

  • Kinase Activity Disparities: Sympathetic neurons exhibit high deoxycytidine kinase (dCK) activity, converting dAdo to toxic dATP. In contrast, dorsal root ganglion (DRG) neurons show 80% lower phosphorylation capacity, limiting dATP formation [4] [6].
  • Differential Nucleoside Transport: Neurons lack equilibrative nucleoside transporters (ENTs). dAdo enters sympathetic neurons via an unknown temperature-insensitive pathway, while DRG neurons exhibit minimal uptake [6] [7].
  • Metabolic Shielding: Exogenous uridine or deoxycytidine protects nonneuronal cells by repleting pyrimidine pools but offers no protection to neurons due to their low nucleoside uptake [4].

Table 3: Cell-Type Specific Responses to dAdo

Cell TypedAdo SensitivityKey Protective FactorsdATP Formation
LymphocytesHighLow 5'-nucleotidase45-fold increase
Sympathetic neuronsModerateLimited ENT expression10-fold increase
Dorsal root ganglion neuronsLowMinimal kinase activityNegligible
Fibroblasts/GliaHighHigh proliferation rateSignificant

In sensory neurons, dAdo selectively eliminates nonneuronal cells without affecting neuronal viability, enabling purification of neuronal cultures [4].

NAD Depletion and Poly(ADP-ribose) Synthetase Activation in Lymphotoxicity

DNA damage induced by dAdo triggers hyperactivation of poly(ADP-ribose) polymerase (PARP), consuming nicotinamide adenine dinucleotide (NAD⁺) at a rate exceeding synthesis. This metabolic crisis precedes ATP depletion and cell death:

  • PARP Overactivation: SSBs recruit PARP-1, which catalyzes ADP-ribose polymer synthesis on nuclear proteins. Each SSB activates ~100 PARP-1 molecules, consuming ~100 NAD⁺ molecules/minute [1].
  • NAD⁺ Depletion: Lymphocytes exposed to dAdo exhibit >70% NAD⁺ reduction within 8 hours. NAD⁺ precursors (e.g., nicotinamide) prevent this depletion and confer complete cytoprotection without reducing dATP accumulation or DNA damage [1].
  • Energy Collapse: NAD⁺ depletion impairs glycolysis and oxidative phosphorylation. ATP levels plummet by 24 hours, compromising ionic homeostasis and membrane integrity [1].

Pharmacological PARP inhibitors (e.g., 3-aminobenzamide) mimic nicotinamide’s protective effects, confirming PARP’s central role. Notably, inhibitors of adenosine deaminase (e.g., deoxycoformycin) potentiate this pathway by elevating dAdo concentrations [1] [4].

Table 4: Compounds Mitigating dAdo-Induced NAD⁺ Depletion

CompoundTargetEffect on NAD⁺ LevelsCytoprotection
Nicotinamide (5 mM)NAD⁺ precursor & PARP inhibitorPrevents depletionComplete
3-AminobenzamidePARP inhibitorPartial preservationPartial
DeoxycytidinedNTP pool balancerNo direct effectVariable

Properties

CAS Number

958-09-8

Product Name

2'-Deoxyadenosine

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1

InChI Key

OLXZPDWKRNYJJZ-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Solubility

Soluble in DMSO

Synonyms

2'-deoxyadenosine
2-deoxyadenosine
deoxyadenosine

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O

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